N-[N'-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide
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Overview
Description
N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nicotinamide moiety linked to a chlorobenzoyl hydrazine and a carbothioyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps:
Formation of 2-chlorobenzoyl hydrazine: This is achieved by reacting 2-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions.
Coupling with nicotinic acid: The 2-chlorobenzoyl hydrazine is then reacted with nicotinic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with key proteins. These interactions can lead to alterations in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorobenzoyl hydrazine
- Nicotinamide
- Carbothioyl derivatives
Uniqueness
N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to its combined structural features, which confer distinct chemical and biological properties. Unlike its individual components, the compound exhibits enhanced reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H11ClN4O2S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-[[(2-chlorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-6-2-1-5-10(11)13(21)18-19-14(22)17-12(20)9-4-3-7-16-8-9/h1-8H,(H,18,21)(H2,17,19,20,22) |
InChI Key |
BBJBBZPHZVFROW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)Cl |
Origin of Product |
United States |
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